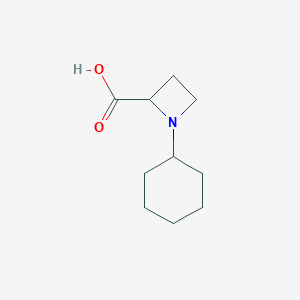

1-Cyclohexylazetidine-2-carboxylic acid

Beschreibung

The exact mass of the compound 1-Cyclohexylazetidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135863. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Cyclohexylazetidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexylazetidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-cyclohexylazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(13)9-6-7-11(9)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUBLGGCORUBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300295 | |

| Record name | 1-cyclohexylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18085-39-7 | |

| Record name | 1-Cyclohexyl-2-azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 135863 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18085-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyclohexylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Cyclohexylazetidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for preparing 1-Cyclohexylazetidine-2-carboxylic acid, a valuable building block in medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in numerous bioactive molecules, serving as a conformationally constrained analog of proline.[1] The introduction of a cyclohexyl group on the nitrogen atom imparts increased lipophilicity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

This document will delve into the logical design of synthetic routes, the rationale behind procedural steps, and detailed experimental protocols. We will explore the primary methodologies for constructing the target molecule, focusing on the synthesis of the azetidine-2-carboxylic acid core followed by the introduction of the cyclohexyl moiety.

Strategic Approaches to Synthesis

The synthesis of 1-Cyclohexylazetidine-2-carboxylic acid can be logically divided into two key stages:

-

Formation of the Azetidine-2-carboxylic Acid Scaffold: This foundational step involves the construction of the strained four-membered ring. Several reliable methods have been established in the literature.

-

N-Cyclohexylation: This step involves the introduction of the cyclohexyl group onto the nitrogen atom of the pre-formed azetidine ring.

We will discuss two primary strategies for achieving the final target molecule, each with its own set of advantages and considerations.

Overall Synthetic Workflow

Caption: General workflow for the synthesis of 1-Cyclohexylazetidine-2-carboxylic acid.

Part 1: Synthesis of the Azetidine-2-carboxylic Acid Core

The synthesis of the azetidine-2-carboxylic acid scaffold is a well-documented field, with several established routes. The choice of a particular route may depend on factors such as the availability of starting materials, desired stereochemistry, and scalability.

From γ-Butyrolactone

A common and cost-effective approach begins with the readily available γ-butyrolactone. This multi-step synthesis typically involves bromination, esterification, cyclization, and subsequent purification. This method provides a straightforward route to the racemic azetidine-2-carboxylic acid.

Asymmetric Synthesis

For applications where stereochemistry is critical, asymmetric syntheses are employed. These methods often utilize chiral auxiliaries to control the stereochemical outcome of the reaction. One such approach involves the use of an optically active α-methylbenzylamine as a chiral auxiliary during the intramolecular alkylation step to form the azetidine ring.

Part 2: Introduction of the Cyclohexyl Group

Once the azetidine-2-carboxylic acid or its ester is synthesized, the next critical step is the introduction of the cyclohexyl group onto the nitrogen atom. Two primary and reliable methods for this transformation are reductive amination and N-alkylation.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds. This one-pot reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

In the context of our target molecule, this would involve the reaction of azetidine-2-carboxylic acid ester with cyclohexanone in the presence of a suitable reducing agent.

Synthetic Pathway: Reductive Amination

Caption: Reductive amination pathway for the synthesis of the target molecule.

Causality Behind Experimental Choices:

-

Ester Protection: The carboxylic acid group of azetidine-2-carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) prior to reductive amination. This is to prevent unwanted side reactions and to improve the solubility of the starting material in organic solvents.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for reductive amination. It is milder and more selective than other borohydrides like sodium borohydride (NaBH₄), reducing the iminium ion intermediate in preference to the ketone starting material.

-

Reaction Conditions: The reaction is typically carried out in a chlorinated solvent such as dichloroethane (DCE) or chloroform at room temperature. The presence of a weak acid, such as acetic acid, can catalyze the formation of the iminium ion.

Experimental Protocol: Reductive Amination

-

Esterification of Azetidine-2-carboxylic acid: To a suspension of azetidine-2-carboxylic acid in methanol, add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

-

Reductive Amination: To a solution of azetidine-2-carboxylic acid methyl ester hydrochloride and cyclohexanone in dichloroethane, add triethylamine to neutralize the hydrochloride salt. Stir for 30 minutes, then add sodium triacetoxyborohydride in portions.

-

Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified methyl 1-cyclohexylazetidine-2-carboxylate in a mixture of methanol and water. Add lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1M HCl and extract with an organic solvent. Dry the organic layer and remove the solvent to yield 1-Cyclohexylazetidine-2-carboxylic acid.

N-Alkylation

Direct N-alkylation of the azetidine-2-carboxylic acid ester with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base is another viable route.

Synthetic Pathway: N-Alkylation

Caption: N-Alkylation pathway for the synthesis of the target molecule.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to deprotonate the nitrogen atom of the azetidine, making it nucleophilic for the subsequent reaction with the cyclohexyl halide.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used to facilitate the S_N2 reaction.

-

Temperature: The reaction may require heating to proceed at a reasonable rate, depending on the reactivity of the cyclohexyl halide.

Experimental Protocol: N-Alkylation

-

Esterification of Azetidine-2-carboxylic acid: Prepare the methyl ester of azetidine-2-carboxylic acid as described in the reductive amination protocol.

-

N-Alkylation: To a solution of azetidine-2-carboxylic acid methyl ester in DMF, add potassium carbonate and cyclohexyl bromide. Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.

-

Workup and Purification: After completion, cool the reaction mixture, pour it into water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

-

Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using the procedure described in the reductive amination protocol.

Characterization

The final product, 1-Cyclohexylazetidine-2-carboxylic acid, and its intermediates should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity of the compounds.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carboxylic acid and the azetidine ring.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Azetidine-2-carboxylic acid | C₄H₇NO₂ | 101.10 |

| Methyl azetidine-2-carboxylate | C₅H₉NO₂ | 115.13 |

| Methyl 1-cyclohexylazetidine-2-carboxylate | C₁₁H₁₉NO₂ | 197.27 |

| 1-Cyclohexylazetidine-2-carboxylic acid | C₁₀H₁₇NO₂ | 183.25 |

Conclusion

The synthesis of 1-Cyclohexylazetidine-2-carboxylic acid is a multi-step process that can be achieved through reliable and well-established synthetic methodologies. The choice between reductive amination and N-alkylation for the introduction of the cyclohexyl group will depend on factors such as substrate availability, desired yield, and ease of purification. Both routes, when executed with care, provide access to this valuable building block for drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize and characterize this important molecule.

References

Sources

Chiral Synthesis of 1-Cyclohexylazetidine-2-carboxylic Acid: Strategies and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Cyclohexylazetidine-2-carboxylic acid is a non-proteinogenic, conformationally constrained α-amino acid analog. Its rigid four-membered ring structure makes it a valuable building block in medicinal chemistry for designing peptides and small molecule drugs with enhanced potency, selectivity, and metabolic stability. The precise control of the stereochemistry at the C2 position is paramount for its biological activity. This guide provides an in-depth analysis of the primary strategies for the enantioselective synthesis of this target molecule, offering field-proven insights into chiral auxiliary-mediated synthesis, resolution of racemates, and modern asymmetric catalysis. Detailed experimental protocols, comparative analyses, and the underlying scientific principles are discussed to equip researchers with the knowledge to select and execute the optimal synthetic route for their specific needs.

Introduction: The Significance of Constrained Amino Acids

The incorporation of conformationally restricted amino acids into peptide-based therapeutics is a powerful strategy to modulate their pharmacological properties.[1] Azetidine-2-carboxylic acid, a four-membered ring homolog of proline, imposes a tight geometric constraint on the peptide backbone, influencing secondary structures like γ-turns.[2][3] The N-cyclohexyl substituent further enhances lipophilicity and can participate in specific hydrophobic interactions within a biological target. Consequently, the development of robust and scalable methods for the synthesis of enantiomerically pure 1-Cyclohexylazetidine-2-carboxylic acid is of significant interest in drug discovery.

This document explores the primary retrosynthetic approaches and provides detailed guidance on the practical execution of key methodologies.

Retrosynthetic Analysis

A logical disconnection of the target molecule, 1-Cyclohexylazetidine-2-carboxylic acid, reveals two critical challenges: the stereoselective formation of the C2 chiral center and the construction of the strained azetidine ring.

Caption: Retrosynthetic pathways for 1-Cyclohexylazetidine-2-carboxylic acid.

Three primary strategies emerge from this analysis:

-

Chiral Auxiliary-Mediated Synthesis: An acyclic precursor is attached to a chiral auxiliary, which directs the stereoselective formation of the azetidine ring via intramolecular cyclization. The cyclohexyl group can be introduced before or after ring formation.

-

Resolution of a Racemate: A racemic version of N-cyclohexylazetidine-2-carboxylic acid or its ester is synthesized, followed by separation of the enantiomers, typically through the formation of diastereomeric salts.[4]

-

Asymmetric Catalysis: A prochiral substrate is converted to the chiral azetidine product using a chiral catalyst, offering high atom economy and efficiency.[5]

Strategy 1: Chiral Auxiliary-Mediated Synthesis

This is a robust and reliable method that relies on the temporary incorporation of a chiral molecule to control the stereochemical outcome.[6][7] The use of (S)-α-methylbenzylamine is a cost-effective and well-documented approach for preparing chiral azetidine-2-carboxylic acid.[8][9]

Causality of Experimental Choices:

-

(S)-α-methylbenzylamine: This auxiliary is chosen for its commercial availability in high enantiomeric purity and its ability to effectively direct the stereochemistry of subsequent reactions. The bulky phenyl group creates a significant steric bias.

-

Intramolecular Alkylation: The formation of the strained four-membered ring is a key step. Using a good leaving group (e.g., mesylate or tosylate) and an appropriate base facilitates the intramolecular SN2 reaction.[8][10]

-

Auxiliary Removal: Catalytic hydrogenation is an effective method for cleaving the N-benzyl bond of the auxiliary without racemizing the newly formed stereocenter.[4]

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Experimental Protocol: Synthesis via (S)-α-methylbenzylamine Auxiliary

Step 1: Synthesis of (S)-1-((S)-1-phenylethyl)azetidine-2-carboxylic acid This procedure is adapted from the principles outlined by Couty et al. for the synthesis of the parent azetidine-2-carboxylic acid.[8][9]

-

Starting Materials: L-Aspartic acid, (S)-(-)-α-methylbenzylamine.

-

Step 1a - Protection and Reduction: Convert L-aspartic acid to its N-((S)-1-phenylethyl) derivative. The two carboxylic acid groups are then reduced to alcohols using a strong reducing agent like LiAlH₄ in THF.

-

Step 1b - Selective Mesylation: The primary alcohol is selectively protected as a mesylate (using MsCl and a hindered base like triethylamine at low temperature), leaving the secondary alcohol free.

-

Step 1c - Intramolecular Cyclization: Treatment with a base (e.g., NaH) induces an intramolecular SN2 reaction, where the secondary alcohol displaces the mesylate to form the protected azetidine ring.

-

Step 1d - Oxidation: The primary alcohol on the side chain is oxidized back to a carboxylic acid using an oxidizing agent like RuO₄ (generated in situ from RuCl₃ and NaIO₄). This yields the key intermediate, (S)-1-((S)-1-phenylethyl)azetidine-2-carboxylic acid.

Step 2: Cleavage of the Chiral Auxiliary

-

Dissolve the product from Step 1 in methanol.

-

Add 10 mol% of Palladium on carbon (10% w/w).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 2 MPa) and stir at a slightly elevated temperature (e.g., 35 °C) for 20-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.[4]

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield (S)-Azetidine-2-carboxylic acid.

Step 3: N-Alkylation with Cyclohexyl Group

-

Dissolve (S)-Azetidine-2-carboxylic acid (or its methyl ester for better solubility) and cyclohexanone (1.1 equivalents) in a chlorinated solvent like dichloroethane.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.

-

Stir the reaction at room temperature for 12-18 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent.

-

Purify via column chromatography or recrystallization to obtain 1-Cyclohexylazetidine-2-carboxylic acid. If the ester was used, perform a final saponification step (LiOH in THF/H₂O) to yield the target carboxylic acid.

Strategy 2: Resolution of Racemic 1-Cyclohexylazetidine-2-carboxylic acid

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent.[11] A more classical and often industrially scalable approach is diastereomeric salt resolution, which relies on the differential solubility of salts formed between the racemic acid and a chiral base.[4]

Causality of Experimental Choices:

-

Resolving Agent: A chiral amine, such as (R)- or (S)-α-phenylethylamine, is used.[4] The choice of enantiomer determines which enantiomer of the acid will preferentially crystallize. The formation of diastereomeric salts creates two distinct compounds with different physical properties (e.g., solubility).[11]

-

Solvent System: The choice of solvent is critical for achieving effective separation. It must be a solvent in which the two diastereomeric salts have significantly different solubilities, allowing one to crystallize while the other remains in solution. This is often determined empirically.

Caption: Workflow for Diastereomeric Salt Resolution.

Detailed Experimental Protocol: Resolution

Step 1: Synthesis of Racemic 1-Cyclohexylazetidine-2-carboxylic acid

-

Synthesize racemic azetidine-2-carboxylic acid from a simple starting material like γ-butyrolactone via bromination, esterification, cyclization, and hydrolysis.[10]

-

Perform reductive amination with cyclohexanone as described in Strategy 1, Step 3, to yield the racemic target compound.

Step 2: Diastereomeric Salt Formation and Separation

-

Dissolve 1.0 equivalent of the racemic acid in a suitable hot solvent (e.g., ethanol or isopropanol).

-

Add 0.5 equivalents of a chiral resolving agent (e.g., D-alpha-phenylethylamine). Using only 0.5 equivalents ensures that only the salt of the desired enantiomer is formed and precipitated.[4]

-

Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C to maximize crystallization of the less soluble diastereomeric salt.

-

Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the acid in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC. If necessary, the salt can be recrystallized from the same solvent to improve diastereomeric excess.

Step 3: Liberation of the Free Acid

-

Suspend the purified diastereomeric salt in water.

-

Acidify the mixture with a strong acid (e.g., 2M HCl) to pH ~2. This protonates the carboxylic acid and the chiral amine.

-

Extract the enantiomerically enriched 1-Cyclohexylazetidine-2-carboxylic acid with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Strategy 3: Asymmetric Catalysis

Catalytic asymmetric synthesis represents the most modern and elegant approach, capable of generating the chiral product directly from a prochiral precursor with high enantioselectivity.[5] While a specific catalyst for 1-Cyclohexylazetidine-2-carboxylic acid is not explicitly detailed in the initial literature survey, powerful methodologies exist for related cyclic amino acids that can be adapted.[12][13]

Plausible Approach: Asymmetric Hydrogenation A promising route involves the asymmetric hydrogenation of an N-cyclohexyl-dehydroazetidine-2-carboxylic acid derivative. This method is widely used for the synthesis of α-amino acids.[5][14]

Causality of Experimental Choices:

-

Catalyst: Chiral phosphine ligands complexed with rhodium or ruthenium (e.g., Rh-DuPhos, Ru-BINAP) are highly effective for asymmetric hydrogenation of enamides and related substrates.[5][15] The chiral ligand creates a C₂-symmetric environment around the metal center, forcing the substrate to coordinate in a specific orientation, leading to hydrogen addition to one face of the double bond.

-

Substrate: The precursor would need to be an enamine or enamide derivative of the azetidine ring, which can be synthesized from a β-keto ester precursor.

This strategy, while synthetically more demanding in the preparation of the precursor, is highly efficient and atom-economical, requiring only a small amount of the chiral catalyst to generate large quantities of the enantiopure product.[16]

Comparative Analysis of Synthetic Strategies

| Feature | Chiral Auxiliary | Diastereomeric Resolution | Asymmetric Catalysis |

| Stereocontrol | High (often >98% de) | High (can reach >99% ee with recrystallization) | Excellent (often >95% ee) |

| Yield | Moderate to Good (multiple steps) | Theoretically max 50% (unless racemization is employed) | High |

| Scalability | Good | Excellent, often used in industry | Good, but catalyst cost can be a factor |

| Cost | Cost of stoichiometric auxiliary | Cost of resolving agent (often recoverable) | High initial cost of catalyst/ligand |

| Versatility | High; well-established chemistry | High; applicable to many racemic acids | Can be substrate-specific; requires development |

| Atom Economy | Poor (stoichiometric auxiliary) | Poor (loses at least 50% of material) | Excellent |

Conclusion

The chiral synthesis of 1-Cyclohexylazetidine-2-carboxylic acid can be successfully achieved through several distinct and reliable strategies.

-

The chiral auxiliary approach offers a dependable and well-understood route with high stereocontrol, making it ideal for laboratory-scale synthesis and initial discovery efforts.[8][17]

-

Diastereomeric salt resolution remains a powerful and highly scalable method, particularly suited for large-scale manufacturing where process robustness and cost of goods are critical drivers, despite its inherent 50% yield limitation.[4][11]

-

Asymmetric catalysis , particularly asymmetric hydrogenation, represents the most advanced and efficient strategy.[5] While it may require more initial process development to identify the optimal catalyst and conditions, its high efficiency and atom economy make it the most desirable long-term solution for sustainable manufacturing.

The choice of method will ultimately depend on the specific project requirements, including the scale of synthesis, cost constraints, available expertise, and the desired level of enantiomeric purity. Each approach provides a valid and powerful pathway to this valuable chiral building block for modern drug development.

References

-

Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link][8][9]

-

Park, H. G., & Jeong, B.-S. (2011). Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis. Chemical Science. [Link][12]

-

Nishida, Y., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. [Link]

-

Gong, Y.-D., & Yoo, S.-E. (2014). Catalytic Asymmetric Synthesis of Cα-tetrasubstituted α-Amino Acids. Journal of Chemical and Pharmaceutical Research. [Link][1]

-

Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]

-

Various Authors. (n.d.). Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate. [Link][10]

-

Various Authors. (n.d.). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. ResearchGate. [Link][2]

-

Fu, G. C., et al. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PubMed Central (PMC). [Link][16]

-

Wikipedia contributors. (n.d.). Azetidine-2-carboxylic acid. Wikipedia. [Link][3]

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [Link][5]

-

Dol-Gleizes, F., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PubMed Central (PMC). [Link]

-

Li, J., et al. (2013). Method for preparing (S)-azetidine-2-carboxylic acid. Google Patents. [4]

-

Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia. [Link][6]

-

Wikipedia contributors. (n.d.). Kinetic resolution. Wikipedia. [Link][11]

-

Kagan, H. B. (1973). Catalytic asymmetric hydrogenation. Annals of the New York Academy of Sciences. [Link][14]

-

Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. [Link][17]

-

Ni, Y., & Xu, J.-H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. [Link]

-

Gridnev, I. D. (2023). Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms. Molecules. [Link][15]

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. wikiwand.com [wikiwand.com]

- 8. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 12. Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. Catalytic asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemistry.williams.edu [chemistry.williams.edu]

1-Cyclohexylazetidine-2-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Cyclohexylazetidine-2-carboxylic Acid

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Introduction

1-Cyclohexylazetidine-2-carboxylic acid is a synthetic, non-proteinogenic amino acid that presents a unique structural scaffold for chemical and pharmaceutical research. As a derivative of azetidine-2-carboxylic acid, it is a conformationally constrained analogue of proline, a critical amino acid in protein structure.[1][2] The incorporation of a cyclohexyl group on the azetidine nitrogen introduces significant lipophilicity, a property that can profoundly influence a molecule's pharmacokinetic profile, including its bioavailability and interaction with biological targets.[1] The inherent ring strain of the four-membered azetidine heterocycle imparts distinct reactivity compared to its five-membered proline counterpart.[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, and analytical characterization of 1-Cyclohexylazetidine-2-carboxylic acid, offering field-proven insights for its application as a versatile building block in medicinal chemistry and drug discovery.[1][3]

Molecular Structure and Physicochemical Properties

The unique chemical behavior of 1-Cyclohexylazetidine-2-carboxylic acid is a direct consequence of its molecular architecture, which combines a strained heterocyclic ring, a carboxylic acid functional group, and a bulky lipophilic substituent.

Chemical Structure

The molecule consists of a saturated four-membered nitrogen-containing ring (azetidine) substituted at the 1-position with a cyclohexyl group and at the 2-position with a carboxylic acid.

Caption: 2D Structure of 1-Cyclohexylazetidine-2-carboxylic acid.

Physicochemical Data

| Property | Value / Observation | Rationale / Source |

| Molecular Formula | C₁₀H₁₇NO₂ | Based on structure. |

| Molecular Weight | 183.25 g/mol | [4] |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on analogues like Azetidine-2-carboxylic acid and its 3-carboxylic acid isomer.[2][4] |

| IUPAC Name | 1-cyclohexylazetidine-2-carboxylic acid | |

| pKa (Carboxylic Acid) | ~2-4 | Estimated based on typical pKa values for α-amino acids. The electron-withdrawing effect of the protonated amine increases acidity compared to a standard carboxylic acid. |

| pKa (Amine) | ~9-11 | Estimated based on typical pKa values for secondary amines incorporated into a cyclic system. |

| logP (Octanol/Water) | >1.0 (Predicted) | The presence of the large, nonpolar cyclohexyl group significantly increases lipophilicity compared to the parent azetidine-2-carboxylic acid.[1] |

| Solubility | Soluble in polar organic solvents (e.g., MeOH, DMSO) and aqueous solutions at high or low pH. Limited solubility in nonpolar solvents and neutral water. | Inferred from amphiphilic structure. |

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The expected data below serves as a reference for researchers synthesizing or handling this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each component of the molecule.[5][6]

-

Carboxylic Acid Proton (-COOH): A very broad singlet, significantly downfield, typically in the 10-13 ppm range. This signal's position is sensitive to concentration and solvent and will disappear upon exchange with D₂O.[5][6]

-

Azetidine Ring Protons: Complex multiplets between ~2.0 and 4.0 ppm. The proton at the C2 position (α to the carbonyl) will be deshielded.

-

Cyclohexyl Ring Protons: A series of broad, overlapping multiplets in the aliphatic region, typically between ~1.0 and 2.5 ppm.

¹³C NMR Spectroscopy

The carbon spectrum provides clear evidence of the carbon framework.[5][6][7]

-

Carbonyl Carbon (-C=O): A signal in the downfield region, characteristic of carboxylic acids, around 170-185 ppm.[6]

-

Azetidine Ring Carbons: Signals typically in the range of 40-70 ppm. The C2 carbon will be deshielded due to its attachment to both nitrogen and the carboxyl group.

-

Cyclohexyl Ring Carbons: Signals in the aliphatic region, typically between 25-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is highly diagnostic for the carboxylic acid functional group.[5][6]

-

O-H Stretch: A very prominent, broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.[6]

-

C-H Stretch: Aliphatic C-H stretching absorptions will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (183.25 m/z for the neutral molecule). In electrospray ionization (ESI), this would be observed as [M+H]⁺ at 184.12 m/z or [M-H]⁻ at 182.11 m/z.

-

Key Fragments: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da) and characteristic fragmentation of the cyclohexyl ring.[6]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 1-Cyclohexylazetidine-2-carboxylic acid is fundamental to its application as a chemical building block.

Synthetic Approach

The synthesis of N-substituted azetidine-2-carboxylates is often achieved via an intramolecular cyclization of a suitable linear precursor.[1] The final carboxylic acid is then obtained by ester hydrolysis. This multi-step process ensures high yields and purity.

Caption: Synthetic workflow for 1-Cyclohexylazetidine-2-carboxylic acid.

Protocol: Representative Synthesis

Causality: This protocol leverages a classical approach where a primary amine (cyclohexylamine) acts as a nucleophile to displace a primary halide. The subsequent base-induced cyclization is kinetically favored to form the strained four-membered ring.[1] Final hydrolysis is a standard deprotection step.

-

Step 1: Formation of the Intermediate.

-

To a solution of methyl 2,4-dibromobutanoate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile), add cyclohexylamine (2.2 eq) dropwise at room temperature.

-

Stir the reaction mixture for 12-24 hours. The excess amine acts as both the nucleophile and a scavenger for the HBr byproduct.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, filter the mixture to remove cyclohexylammonium bromide salt and concentrate the filtrate under reduced pressure.

-

-

Step 2: Intramolecular Cyclization.

-

Dissolve the crude intermediate from Step 1 in a suitable solvent like THF or DMSO.

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq), to the solution.

-

Heat the mixture gently (e.g., 50-70 °C) to promote the intramolecular cyclization.[8]

-

Monitor the formation of the cyclized methyl ester product.

-

After completion, quench the reaction, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.

-

-

Step 3: Ester Hydrolysis.

-

Dissolve the purified methyl 1-cyclohexylazetidine-2-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

-

Stir at room temperature until the ester is fully consumed (monitored by TLC/LC-MS).

-

Carefully acidify the reaction mixture to a pH of ~2-3 with aqueous HCl. This protonates the carboxylate and the amine.

-

The final product may precipitate or can be isolated by extraction or lyophilization.

-

Chemical Reactivity

The reactivity is governed by the interplay between the carboxylic acid, the tertiary amine, and the strained azetidine ring.[1]

-

Carboxylic Acid Reactions: The -COOH group undergoes typical reactions such as:

-

Amide Bond Formation: Coupling with amines using standard peptide coupling reagents (e.g., EDC, HBTU) to form peptides or other amide derivatives. This is a cornerstone of its use in medicinal chemistry.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to yield esters.

-

Reduction: Can be reduced to the corresponding primary alcohol, 1-cyclohexylazetidin-2-yl)methanol, using strong reducing agents like LiAlH₄.

-

-

Azetidine Ring and Tertiary Amine:

-

Basicity: The lone pair on the nitrogen atom makes the molecule basic, allowing it to form salts with acids.

-

Nucleophilicity: The nitrogen can act as a nucleophile, for example, reacting with alkyl halides to form quaternary ammonium salts.

-

Ring Strain: While more stable than an aziridine ring, the azetidine ring possesses significant strain energy.[1] This makes it susceptible to ring-opening reactions under harsh conditions (e.g., strong reducing agents or certain nucleophiles), a reactivity profile that can be exploited in synthetic design.

-

Analytical Methodologies

Robust analytical methods are crucial for ensuring the purity and identity of 1-Cyclohexylazetidine-2-carboxylic acid in a research setting.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

Causality: Reversed-phase HPLC is the standard method for analyzing polar to moderately nonpolar small molecules. A C18 column provides a nonpolar stationary phase that retains the molecule based on its lipophilic character (driven by the cyclohexyl group). An acidic mobile phase modifier is used to suppress the ionization of the carboxylic acid and protonate the amine, ensuring a single, well-defined species is analyzed, which results in sharp, symmetrical peaks.[9][10]

-

Instrumentation: HPLC system with UV or Mass Spectrometric (MS) detection.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV: Low wavelength (e.g., 200-210 nm) due to lack of a strong chromophore.

-

MS (ESI+): Monitor for the [M+H]⁺ ion at 184.12 m/z for superior sensitivity and selectivity.[11]

-

-

Sample Preparation: Dissolve the compound in a small amount of methanol or the initial mobile phase composition.

Applications in Research and Drug Development

The unique structural features of 1-Cyclohexylazetidine-2-carboxylic acid make it a valuable asset in modern drug design.

-

Proline Analogue: Azetidine-2-carboxylic acid is a known proline mimic that can be misincorporated into proteins, disrupting their structure and function.[1][2] The N-cyclohexyl derivative serves as a tool to introduce this constrained scaffold into peptides with modified solubility and binding properties.

-

Conformationally Constrained Scaffold: The rigid four-membered ring reduces the conformational flexibility of molecules into which it is incorporated. This is a powerful strategy in drug design to lock a molecule into its bioactive conformation, potentially increasing potency and reducing off-target effects.

-

Lipophilicity Modification: The cyclohexyl group is a common bioisostere for a phenyl ring but without the potential for aromatic metabolism. Its inclusion significantly increases the lipophilicity of the parent scaffold, which can be tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[1]

-

Building Block for Novel Heterocycles: The reactive handles (amine and carboxylic acid) allow for its use as a starting point in the synthesis of more complex, biologically active heterocyclic systems.[3]

Conclusion

1-Cyclohexylazetidine-2-carboxylic acid is a strategically designed synthetic building block with significant potential for researchers in chemistry and pharmacology. Its chemical properties are defined by the trifecta of a strained azetidine ring, a versatile carboxylic acid group, and a lipophilic cyclohexyl substituent. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, empowers scientists to effectively leverage this compound in the rational design of novel peptides, enzyme inhibitors, and other therapeutic agents.

References

-

Wikipedia. Azetidine-2-carboxylic acid. Available from: [Link]

-

Singh, G. S., & Mmatli, E. E. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC advances, 7(79), 50189-50215. Available from: [Link]

-

MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

-

Hanessian, S., Bernstein, N., & Yang, R. Y. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & medicinal chemistry letters, 9(10), 1437–1442. Available from: [Link]

-

National Institutes of Health. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Available from: [Link]

-

Yamada, Y., Emori, T., Kinoshita, S., & Okada, H. (1973). The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Agricultural and Biological Chemistry, 37(3), 649–652. Available from: [Link]

-

Cheméo. Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, cis- (CAS 610-09-3). Available from: [Link]

-

PubChem. 1,2-Cyclohexanedicarboxylic acid. Available from: [Link]

-

American Elements. 1-cyclohexylazetidine-3-carboxylic acid. Available from: [Link]

-

Li, Y., Pfab, M., Eisen, D., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available from: [Link]

-

meriSTEM (ANU). Spectroscopy worked example combining IR, MS and NMR. Available from: [Link]

-

PubChem. 2-(Carboxymethyl)cyclohexane-1-carboxylic acid. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se pu = Chinese journal of chromatography, 17(4), 410–412. Available from: [Link]

-

PubChem. 1-Cyclohexylazetidine. Available from: [Link]

-

Chemistry LibreTexts. The Relative Reactivity of Carboxylic Acid Derivatives. Available from: [Link]

-

MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... Available from: [Link]

-

Michigan State University Chemistry. Carboxylic Acid Reactivity. Available from: [Link]

-

The Organic Chemistry Tutor. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Available from: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acids. Available from: [Link]

-

National Institutes of Health. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Available from: [Link]

-

National Institutes of Health. Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, e.g., Octyl α-Ketoglutarate. Available from: [Link]

-

National Institutes of Health. Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Available from: [Link]

-

Timothy Siniscalchi. Exercise 21.33 - Multi-step Synthesis with Carboxylic Acids and their Derivatives. Available from: [Link]

-

PubChemLite. 1-cyclopentylazetidine-2-carboxylic acid (C9H15NO2). Available from: [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

-

PubChem. 2-acetylcyclohexane-1-carboxylic Acid. Available from: [Link]

-

Wikipedia. Cyclohexanecarboxylic acid. Available from: [Link]

-

LCGC International. Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma Using UHPLC–MS-MS. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. americanelements.com [americanelements.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 9. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chromatographyonline.com [chromatographyonline.com]

structure elucidation of 1-Cyclohexylazetidine-2-carboxylic acid

An In-depth Technical Guide to the Structure Elucidation of 1-Cyclohexylazetidine-2-carboxylic acid

Prepared by: A Senior Application Scientist

Foreword: The Logic of Molecular Interrogation

The structural elucidation of a novel or synthesized molecule is not a linear process but a systematic interrogation. Each analytical technique is a question posed to the molecule, and the resulting data is its answer. Our role as scientists is to ask the right questions in the right order and to synthesize the answers into a single, coherent structural narrative. This guide addresses the , a conformationally constrained, non-proteinogenic amino acid. As a proline analog, its derivatives are of significant interest in medicinal chemistry and drug development.[1][2][3] The four-membered azetidine ring introduces significant ring strain and unique stereoelectronic properties, making unambiguous characterization essential.[1]

The Overall Analytical Strategy

Before any single experiment is conducted, a comprehensive strategy is mapped out. The goal is to use orthogonal techniques—methods that probe different molecular properties—to build a robust, irrefutable structural proof. Our approach for 1-Cyclohexylazetidine-2-carboxylic acid is a multi-tiered spectroscopic investigation.

The workflow is designed for maximum efficiency and confidence, where the results of each step inform the next.

Caption: Key HMBC correlations confirming the molecular structure.

Conclusion: A Unified Structural Proof

The structure of 1-Cyclohexylazetidine-2-carboxylic acid is unequivocally confirmed through the logical synthesis of orthogonal spectroscopic data.

-

HRMS established the elemental formula as C₁₁H₁₉NO₂.

-

IR Spectroscopy confirmed the presence of carboxylic acid and aliphatic C-H functional groups.

-

1D ¹H and ¹³C NMR revealed the correct number and types of proton and carbon environments, consistent with the proposed structure.

-

2D COSY NMR mapped the distinct proton-proton connectivities within the cyclohexyl and azetidine rings.

-

2D HSQC NMR correlated each proton to its directly attached carbon, allowing for confident assignment of the carbon skeleton.

-

2D HMBC NMR provided the final, critical evidence, bridging the isolated fragments by showing long-range correlations between the cyclohexyl proton (H1') and the azetidine carbons (C2, C4), and between the azetidine protons and the carboxyl carbon.

This systematic, multi-technique approach ensures a high degree of confidence in the final assignment and serves as a robust model for the characterization of complex small molecules in pharmaceutical and chemical research.

References

- J-Stage. (n.d.). Amino Acid Sequence Determination of Cyclic Peptides.

- BenchChem. (2025). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. BenchChem Technical Support Center.

- Ng, J. L., et al. (n.d.). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. PMC - NIH.

- ResearchGate. (2025). Stereoselective Reaction Mass Spectrometry with Cyclic α-Amino Acids.

- Books. (n.d.). Mass Spectrometric Analysis of Cyclic Peptides.

- Bandeira, N., et al. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PMC - NIH.

- BenchChem. (2025). 13C NMR Analysis of 1-(4-Methylbenzyl)azetidine.

- ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2)

- Al-Khafaji, Y. F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. PubMed Central.

- ResearchGate. (n.d.). ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j).

- Berman, H. M., et al. (n.d.). Crystal and molecular structure of L-azetidine-2-carboxylic acid. Journal of the American Chemical Society.

- BenchChem. (n.d.).

- University of Colorado Boulder. (n.d.).

- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).

- Wiley. (n.d.).

- ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts for compound 7.

- Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755.

- Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central.

- Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.

- Li, Y., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed.

- Emery Pharma. (2018, April 2).

- NC State University Libraries. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.

- Problems in Chemistry. (2025, September 16). 2D NMR- COSY, HMQC - Example 1 - C10H10O. YouTube.

- ChemicalBook. (n.d.).

- PubMed. (n.d.).

- Wikipedia. (n.d.). Azetidine-2-carboxylic acid.

- Nowick, J. S. (2011, December 1).

- ResearchGate. (2025). Direct Access to L-Azetidine-2-carboxylic Acid.

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3547.

- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin.

- Santa Cruz Biotechnology. (n.d.). L-Azetidine-2-carboxylic acid.

- NIH. (n.d.). Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids.

- ResearchGate. (n.d.). Synthesis of L-Azetidine-2-Carboxylic Acid.

- PubChem. (n.d.). (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid.

Sources

An In-Depth Technical Guide to the NMR Spectroscopy of 1-Cyclohexylazetidine-2-carboxylic acid

Introduction

1-Cyclohexylazetidine-2-carboxylic acid is a fascinating molecule that presents a rich landscape for NMR spectroscopic analysis. As a saturated heterocyclic compound, its structural elucidation and conformational analysis are paramount for understanding its chemical behavior and potential applications in medicinal chemistry and materials science. The inherent ring strain of the azetidine moiety and the conformational flexibility of the N-cyclohexyl group introduce a layer of complexity that can be effectively unraveled using modern NMR techniques.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting the NMR spectra of this molecule, tailored for researchers, scientists, and drug development professionals. We will delve into the nuances of ¹H and ¹³C NMR spectroscopy, explore the power of two-dimensional techniques for unambiguous signal assignment, and discuss the critical role of conformational analysis in understanding the molecule's three-dimensional structure in solution.

Molecular Structure and Conformation: The "Why" Behind the Spectrum

The NMR spectrum of 1-Cyclohexylazetidine-2-carboxylic acid is a direct reflection of its three-dimensional structure and dynamic behavior in solution. The azetidine ring, a four-membered heterocycle, can exist in either a planar or a puckered conformation. The presence of a bulky N-cyclohexyl substituent significantly influences this equilibrium.

Studies on analogous N-alkyl substituted azetidines have shown that the stereochemistry at the 2- and 4-positions of the azetidine ring dictates its preferred conformation. For a compound like 1-Cyclohexylazetidine-2-carboxylic acid, which lacks a substituent at the 4-position, a puckered conformation of the azetidine ring is generally favored.[2] The cyclohexyl group itself will predominantly exist in a chair conformation, and its orientation relative to the azetidine ring (axial vs. equatorial) will have a profound impact on the chemical shifts of the azetidine ring protons.

The interplay between the azetidine ring pucker and the orientation of the N-cyclohexyl group leads to a complex conformational landscape that can be probed by NMR. Understanding these conformational preferences is not merely an academic exercise; it is crucial for predicting the molecule's reactivity and its ability to interact with biological targets.

Part 1: Experimental Protocols for High-Quality NMR Data Acquisition

The acquisition of high-resolution, artifact-free NMR spectra is the foundation of any successful structural elucidation. This section provides a detailed, step-by-step methodology for the preparation of a sample of 1-Cyclohexylazetidine-2-carboxylic acid and the setup of key NMR experiments.

Sample Preparation: A Self-Validating System

A well-prepared sample is the first and most critical step towards obtaining a high-quality NMR spectrum. The following protocol is designed to minimize common issues such as poor shimming, solvent interference, and the presence of impurities.

Materials:

-

1-Cyclohexylazetidine-2-carboxylic acid (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2]

-

High-purity deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄)

-

High-quality 5 mm NMR tube

-

Glass Pasteur pipette and a small plug of glass wool

-

Vortex mixer

Protocol:

-

Analyte Weighing: Accurately weigh the desired amount of 1-Cyclohexylazetidine-2-carboxylic acid into a clean, dry vial. The amount will depend on the experiments to be performed and the sensitivity of the NMR spectrometer.

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical. For observing the carboxylic acid proton, a non-protic solvent like Chloroform-d or DMSO-d₆ is preferable. In protic solvents like D₂O or Methanol-d₄, the acidic proton will rapidly exchange with deuterium, leading to its signal broadening or disappearing entirely.[3][4] Vigorously vortex the sample to ensure complete dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality by distorting the magnetic field homogeneity, filter the solution directly into the NMR tube. This is achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.

-

Sample Transfer and Labeling: Carefully transfer the filtered solution into the NMR tube. Ensure the sample height is appropriate for the spectrometer's probe. Cap the tube securely and label it clearly.

NMR Experiment Workflow

The following workflow outlines the logical progression of experiments for the complete structural characterization of 1-Cyclohexylazetidine-2-carboxylic acid.

Caption: Experimental workflow for NMR analysis.

Part 2: Spectral Analysis and Interpretation

This section provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 1-Cyclohexylazetidine-2-carboxylic acid, integrating theoretical predictions with insights from analogous structures.

¹H NMR Spectroscopy: A Window into Proton Environments

The ¹H NMR spectrum will provide a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Expected Chemical Shifts (δ) in CDCl₃:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | 10.0 - 13.0 | br s | - |

| H2 (Azetidine) | ~3.5 - 4.0 | dd | Jgem, Jvic |

| H3 (Azetidine) | ~2.0 - 2.5 | m | - |

| H4 (Azetidine) | ~3.0 - 3.5 | m | - |

| H1' (Cyclohexyl) | ~2.5 - 3.0 | m | - |

| H2'/H6' (Cyclohexyl) | ~1.6 - 2.0 | m | - |

| H3'/H5' (Cyclohexyl) | ~1.0 - 1.5 | m | - |

| H4' (Cyclohexyl) | ~1.0 - 1.5 | m | - |

Note: These are estimated values and can be influenced by solvent and concentration.

Key Insights from the ¹H NMR Spectrum:

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region (10-13 ppm).[5][6] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a few drops of D₂O, a definitive test for exchangeable protons.

-

Azetidine Ring Protons: The protons on the azetidine ring will exhibit complex splitting patterns due to both geminal and vicinal coupling. The H2 proton, being adjacent to the electron-withdrawing carboxylic acid group and the nitrogen atom, will be the most deshielded of the ring protons. Its multiplicity will be a doublet of doublets, arising from coupling to the two H3 protons.

-

Cyclohexyl Protons: The protons of the cyclohexyl ring will appear as a series of complex multiplets in the upfield region (1.0-3.0 ppm). The H1' proton, directly attached to the nitrogen, will be the most deshielded of the cyclohexyl protons. The broadness of these signals can be indicative of conformational exchange processes.

¹³C NMR and DEPT Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. Combined with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, it allows for the unambiguous identification of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[7][8][9]

Expected Chemical Shifts (δ) in CDCl₃:

| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 |

| C=O (Carboxylic Acid) | ~170 - 180 | No Signal |

| C2 (Azetidine) | ~60 - 70 | Positive |

| C3 (Azetidine) | ~20 - 30 | Negative |

| C4 (Azetidine) | ~50 - 60 | Negative |

| C1' (Cyclohexyl) | ~55 - 65 | Positive |

| C2'/C6' (Cyclohexyl) | ~30 - 40 | Negative |

| C3'/C5' (Cyclohexyl) | ~25 - 35 | Negative |

| C4' (Cyclohexyl) | ~20 - 30 | Negative |

Note: These are estimated values.

Insights from ¹³C NMR and DEPT:

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing between 170 and 180 ppm.[5][10] This signal will be absent in the DEPT spectra.

-

Azetidine Carbons: The C2 and C4 carbons, being attached to the nitrogen atom, will be deshielded compared to the C3 carbon. The DEPT-135 spectrum will show a positive signal for the CH carbon (C2) and negative signals for the CH₂ carbons (C3 and C4).

-

Cyclohexyl Carbons: The C1' carbon, directly bonded to the nitrogen, will be the most deshielded of the cyclohexyl carbons. The remaining cyclohexyl carbons will appear in the aliphatic region, with the DEPT-135 spectrum confirming their identity as CH₂ groups (negative signals) and a CH group (positive signal for C1').

Part 3: Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR provides a foundational understanding, complex molecules like 1-Cyclohexylazetidine-2-carboxylic acid often exhibit signal overlap. Two-dimensional NMR techniques are indispensable for resolving these ambiguities and definitively establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): Tracing ¹H-¹H Connections

The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds.[11] This is instrumental in identifying adjacent protons and piecing together molecular fragments.

Expected COSY Correlations:

-

Azetidine Ring: Strong cross-peaks will be observed between H2 and the H3 protons, and between the H3 and H4 protons, confirming the connectivity within the azetidine ring.

-

Cyclohexyl Ring: A network of cross-peaks will connect the adjacent protons of the cyclohexyl ring (H1' with H2'/H6', H2'/H6' with H3'/H5', etc.), allowing for the complete assignment of the cyclohexyl spin system.

-

Inter-ring Correlation: A crucial correlation should be observed between the H1' proton of the cyclohexyl ring and the H2 and H4 protons of the azetidine ring, confirming the point of attachment.

Caption: Key COSY correlations in 1-Cyclohexylazetidine-2-carboxylic acid.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment provides direct, one-bond correlations between protons and the carbons to which they are attached.[5][12] This is an exceptionally powerful tool for assigning carbon signals based on the already assigned proton spectrum.

Expected HSQC Correlations:

Each proton signal (except the carboxylic acid proton) will show a cross-peak to its directly bonded carbon atom. For example:

-

The signal for the H2 proton will correlate with the C2 carbon signal.

-

The signals for the H3 protons will correlate with the C3 carbon signal.

-

The signals for the H1' proton will correlate with the C1' carbon signal.

By combining the information from COSY and HSQC, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Conclusion: A Synergistic Approach to Structural Elucidation

The NMR spectroscopic analysis of 1-Cyclohexylazetidine-2-carboxylic acid is a multi-faceted endeavor that requires a synergistic application of various NMR techniques. By starting with high-quality sample preparation and systematically acquiring 1D and 2D NMR data, researchers can gain a comprehensive understanding of the molecule's covalent structure and conformational preferences. The insights derived from ¹H and ¹³C chemical shifts, coupling constants, and 2D correlations provide a detailed picture of the electronic and steric interactions at play. This in-depth structural knowledge is fundamental for rational drug design, the development of new synthetic methodologies, and the advancement of our understanding of structure-property relationships in heterocyclic chemistry.

References

-

Advanced NMR Techniques and Applications | Spectroscopy Class Notes - Fiveable. (n.d.). Retrieved January 9, 2026, from [Link]

-

Configuration and conformation of substituted azetidines | Semantic Scholar. (n.d.). Retrieved January 9, 2026, from [Link]

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta, 71(15), 3547-3562.

-

Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved January 9, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

DEPT C-13 NMR Spectroscopy. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

HSQC Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Retrieved January 9, 2026, from [Link]

- Conformational analysis of small molecules: NMR and quantum mechanics calculations. (2016). Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.

-

DEPT 13C NMR Spectroscopy. (2023). Organic Chemistry | OpenStax. Retrieved from [Link]

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)

-

Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum? (2024). ResearchGate. Retrieved from [Link]

-

Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent? (2017). ResearchGate. Retrieved from [Link]

-

1-Hydroxy-cyclohexanecarboxylic acid, cation - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031342). (n.d.). Human Metabolome Database. Retrieved from [Link]

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters, 12(10), 1601–1606.

- Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra.

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. (n.d.). ResearchGate. Retrieved from [Link]

- 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2018).

- Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). NMR in Biomedicine, 13(3), 129–153.

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

-

15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. (2025). ResearchGate. Retrieved from [Link]

- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). Molecules, 28(10), 4173.

-

Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Retrieved from [Link]

-

1H–1H Coupling in Proton NMR. (2025). ACD/Labs. Retrieved from [Link]

-

Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013). YouTube. Retrieved from [Link]

- Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2019). The Journal of Organic Chemistry, 84(15), 9437–9445.

- The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. (1989). Journal of the American Chemical Society, 111(19), 7475–7482.

- NMR free ligand conformations and atomic resolution dynamics. (n.d.). Recent.

- Current NMR Techniques for Structure-Based Drug Discovery. (2017). Molecules, 22(5), 739.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2018). Organic & Biomolecular Chemistry, 16(36), 6563–6583.

Sources

- 1. Configuration and conformation of substituted azetidines | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. mr.copernicus.org [mr.copernicus.org]

- 11. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclohexanecarboxylic acid(98-89-5) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Potential Biological Activity of 1-Cyclohexylazetidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexylazetidine-2-carboxylic acid is a synthetic organic compound featuring a strained four-membered azetidine ring, a chiral center at the second position, and a lipophilic cyclohexyl group attached to the nitrogen atom. While direct studies on the biological activity of this specific molecule are not extensively documented in publicly available literature, its structural components—the azetidine-2-carboxylic acid core and the N-cyclohexyl substituent—provide a strong foundation for predicting its potential pharmacological significance. This guide synthesizes information on related compounds to propose likely mechanisms of action, suggest avenues for future research, and provide detailed experimental protocols for the evaluation of its biological profile.

Introduction: Deconstructing the Molecule

The therapeutic potential of 1-Cyclohexylazetidine-2-carboxylic acid can be inferred by examining its constituent parts. The azetidine ring is a key structural motif in medicinal chemistry, prized for its conformational rigidity which can enhance binding to biological targets.[1] Azetidine derivatives are known to exhibit a wide range of pharmacological activities.[1]

The parent molecule, L-Azetidine-2-carboxylic acid (AZE), is a non-proteinogenic amino acid and a structural analog of proline.[2][3] This mimicry allows AZE to be mistakenly incorporated into proteins in place of proline, leading to protein misfolding, endoplasmic reticulum (ER) stress, and subsequent cellular responses such as apoptosis and inflammation.[2][4]

The addition of a cyclohexyl group to the nitrogen atom of the azetidine ring is expected to significantly increase the molecule's lipophilicity.[5] This modification can have a profound impact on its pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability, altering target binding affinity, and influencing metabolic stability.

Predicted Biological Activity and Mechanism of Action

Based on the known effects of L-Azetidine-2-carboxylic acid, the primary hypothesized mechanism of action for 1-Cyclohexylazetidine-2-carboxylic acid is its function as a proline antagonist. The core of this hypothesis is the potential for the molecule to be recognized by prolyl-tRNA synthetase, leading to its incorporation into newly synthesized proteins.

Proposed Mechanism of Action:

Caption: Proposed mechanism of 1-Cyclohexylazetidine-2-carboxylic acid as a proline analog.

The N-cyclohexyl group may modulate the affinity of the molecule for prolyl-tRNA synthetase and other potential targets. Its increased lipophilicity could also enhance its ability to cross cellular membranes and access intracellular machinery.

Beyond its role as a proline analog, the rigid azetidine scaffold could serve as a pharmacophore for other biological targets. The carboxylic acid moiety, a common feature in many drugs, can participate in crucial hydrogen bonding interactions with receptors and enzymes.[6][7][8] However, it's worth noting that the carboxylic acid group can sometimes be associated with poor pharmacokinetic profiles, and bioisosteric replacement is a common strategy in drug development to mitigate this.[6][9]

A Proposed Research Workflow for Biological Evaluation

To systematically investigate the biological activity of 1-Cyclohexylazetidine-2-carboxylic acid, a multi-tiered approach is recommended.

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carboxylic Acid (Bio)Isosteres in Drug Design [ouci.dntb.gov.ua]

- 9. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

1-Cyclohexylazetidine-2-carboxylic Acid: A Novel Conformational Tool in Peptide and Drug Design

An In-Depth Technical Guide:

Abstract

The unique structural constraints imposed by the imino acid proline are fundamental to the architecture and function of countless peptides and proteins.[1] Consequently, synthetic proline analogs that modulate these constraints are invaluable tools in medicinal chemistry for enhancing peptide stability, receptor affinity, and cell permeability.[2][3] This guide introduces 1-Cyclohexylazetidine-2-carboxylic acid, a novel proline analog, and provides a comprehensive technical overview for its synthesis, characterization, and application. We will explore the strategic rationale for its design, which combines the heightened rigidity of the azetidine ring with the steric and lipophilic properties of an N-cyclohexyl group. This document serves as a practical resource for researchers in drug development and peptide science, offering detailed protocols and the theoretical framework necessary for leveraging this unique chemical entity.

Introduction: The Rationale for Constrained Proline Analogs